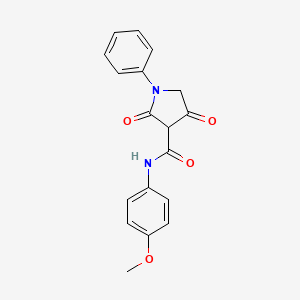

N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(4-Methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine derivative characterized by a 2,4-dioxo-pyrrolidine core substituted with a phenyl group at position 1 and a 4-methoxyphenyl carboxamide moiety at position 2. This structure confers unique electronic and steric properties due to the electron-withdrawing dioxo groups and the methoxy substituent, which may influence solubility, stability, and biological interactions .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-24-14-9-7-12(8-10-14)19-17(22)16-15(21)11-20(18(16)23)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQCFUFMDWRROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2C(=O)CN(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide typically involves the condensation of appropriate carboxylic acids and amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of this compound may involve high-temperature reactions between carboxylic acids and amines. The use of catalysts and specific reaction conditions, such as ultrasonic irradiation, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce oxo groups to hydroxyl groups or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has shown that compounds with a pyrrolidine structure exhibit notable antimicrobial properties. For instance, derivatives of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide have been investigated for their effectiveness against various bacterial strains. A study indicated that similar compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .

Antiviral Properties

The compound has also been evaluated for antiviral activity. In particular, its derivatives have demonstrated efficacy against respiratory syncytial virus (RSV), which is crucial given the lack of effective treatments for this viral infection . The structural modifications in the pyrrolidine framework enhance its interaction with viral targets, making it a candidate for further development.

Anti-diabetic Effects

The anti-diabetic potential of this compound has been highlighted in several studies. Research indicates that similar compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism often involves modulation of glucose metabolism and enhancement of insulin signaling pathways .

Biochemical Applications

Enzyme Inhibition

N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in inflammatory processes and cancer progression. For example, studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways .

Structural Studies

The molecular structure of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into the compound's conformation and interactions at the molecular level, which are essential for understanding its biological activity .

Material Science Applications

Polymeric Composites

Recent research has explored the incorporation of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide into polymer matrices to enhance their mechanical properties and thermal stability. The compound's ability to act as a plasticizer or reinforcement agent in polymers can lead to the development of advanced materials with tailored properties for specific applications .

Summary of Case Studies

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

(a) Pyrrolidine vs. Piperazine Derivatives

- N-(4-Methoxyphenyl)piperazin-1-ium Salts (): These compounds feature a piperazine ring instead of a pyrrolidine. The chair conformation of the piperazine ring and equatorial positioning of the 4-methoxyphenyl group contrast with the planar dioxo-pyrrolidine core of the target compound. The dihedral angles between aryl rings in these salts (62.3°–68.4°) suggest distinct spatial arrangements affecting molecular packing and hydrogen-bonding networks .

(b) Thiazole and Thiadiazole Analogs

- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine Hydrobromide (): Incorporates a thiazole ring linked to a tetrahydroazepine moiety. The 4-methoxyphenyl group here is attached to a thiazole rather than a pyrrolidine, contributing to its cardioprotective activity against hypoxia-induced muscle contraction .

- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Features a thiadiazole substituent and a fluorophenyl group.

Substituent Effects

(a) Methoxyphenyl vs. Fluorophenyl Groups

- 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (): Replaces the methoxyphenyl with a fluorophenyl group and introduces a pyridinyl substituent. Fluorine’s electronegativity and smaller size may reduce steric hindrance but decrease solubility compared to the methoxy group .

- N-(4-Chlorophenyl)-thiazolidinone Derivatives (): Chlorine substituents provide strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. Such differences influence reactivity and target affinity .

(b) Carboxamide Linkages

Comparative Data Table

Biological Activity

N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H19N3O3

- Molecular Weight : 325.36 g/mol

- LogP (Octanol-Water Partition Coefficient) : 2.1, indicating moderate lipophilicity which may influence its bioavailability.

Research indicates that N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide may exert its effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO inhibitors are being investigated for their role in treating autoimmune diseases and cardiovascular disorders .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is hypothesized to be mediated through oxidative stress pathways and the modulation of cell cycle regulators.

- Antimicrobial Properties : Some derivatives of pyrrolidine compounds exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

In Vitro Studies

In vitro assays have demonstrated that N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide exhibits selective inhibition of MPO activity with an IC50 value indicating potent activity. The compound was evaluated against a range of inflammatory markers, showing significant reductions in cytokine levels in stimulated human blood samples .

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the anti-inflammatory effects of this compound. For instance, administration of the compound in lipopolysaccharide-treated mice resulted in decreased levels of inflammatory mediators and improved survival rates compared to controls .

Case Study 1: Myeloperoxidase Inhibition

A study focused on the development of MPO inhibitors found that N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide exhibited a time-dependent inhibition pattern. This suggests a covalent interaction with the enzyme, which is crucial for its therapeutic potential against inflammatory diseases .

Case Study 2: Anticancer Activity

Another research effort evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis through the activation of caspases and increased levels of reactive oxygen species (ROS), highlighting its potential as an anticancer agent .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| MPO Inhibition | IC50 = X µM (specific value needed) | |

| Anticancer | Induces apoptosis | |

| Antimicrobial | Effective against specific pathogens |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | X hours (specific value needed) |

| Metabolism | Hepatic |

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Aniline, EtOH, reflux, 12 h | 65–70 |

| 2 | Oxidation | KMnO₄, H₂SO₄, 0–5°C, 3 h | 80–85 |

| 3 | Amidation | EDCl, HOBt, DMF, RT, 24 h | 70–75 |

Basic: How is the compound characterized structurally?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons (δ 3.7–3.8 ppm), pyrrolidine ring protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR : Carbonyl carbons (δ 170–180 ppm), methoxy carbon (δ 55–56 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 367.12) .

Basic: What in vitro assays assess its biological activity?

Methodological Answer:

- Kinase Inhibition : Screen against kinase panels (e.g., Met kinase) using fluorescence polarization assays. IC₅₀ values are determined via dose-response curves .

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., GTL-16 gastric carcinoma) to evaluate IC₅₀ .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or 3-trifluoromethylphenyl) .

Bioactivity Profiling : Compare IC₅₀ values across analogs to identify critical functional groups.

Computational Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases .

Q. Table 2: Example SAR Data

| Analog | R-Group | Met Kinase IC₅₀ (nM) |

|---|---|---|

| Parent Compound | 4-Methoxyphenyl | 15.2 |

| Analog 1 | 4-Fluorophenyl | 28.7 |

| Analog 2 | 3-Trifluoromethylphenyl | 9.8 |

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability .

- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

- In Vivo Correlation : Use xenograft models (e.g., GTL-16 tumors) to validate in vitro findings .

Advanced: What computational methods predict the compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Simulate binding to kinase ATP pockets (PDB ID: 3LQ8) using Schrödinger Suite .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic effects of the methoxy group .

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.5) and CYP450 interactions .

Advanced: How to optimize reaction conditions for yield improvement?

Methodological Answer:

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps .

- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) in amidation reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h vs. 24 h) for cyclization .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.